![molecular formula C12H13ClF3NO B1431824 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427380-86-6](/img/structure/B1431824.png)
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
“4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 1427380-86-6 . It has a molecular weight of 279.69 and its IUPAC name is 4-(3-(trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Electronic Absorption Characteristics
A study by Beckett, Casy, and Iorio (1966) examined the electronic absorption characteristics of some tetrahydropyridines, including those similar to the compound . They noted differences in absorption between these compounds and their corresponding hydrochloride salts, attributed to steric and electronic factors influencing the π⪰π* transitions of the styrenoid chromophore present in these bases (Beckett, Casy, & Iorio, 1966).
Neurotrophic Effects
Iwasaki et al. (1998) explored SR57746A, a compound structurally related to your compound of interest, and its effects on spinal motor neurons. They found that it acted as a survival factor for motor neurons in vivo, suggesting potential therapeutic applications for damaged motor neurons (Iwasaki, Shiojima, Kinoshita, & Ikeda, 1998).
Detoxification Processes
Li, Wang, Zheng, and Zhang (2016) investigated the detoxification pathways for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound closely related to your compound of interest. Their theoretical study revealed insights into the mechanistic details of N-dealkylation and aromatic hydroxylation by cytochrome P450 enzymes, providing valuable information on the metabolism of similar toxins (Li, Wang, Zheng, & Zhang, 2016).
Synthesis and Anticancer Activity
Redda and Gangapuram (2007) synthesized novel 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities. They found that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the potential of tetrahydropyridine derivatives in cancer therapy (Redda & Gangapuram, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNTYXLRIGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



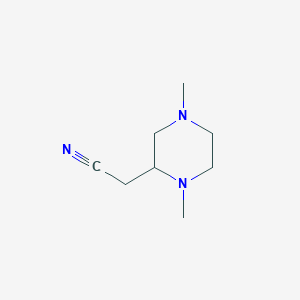
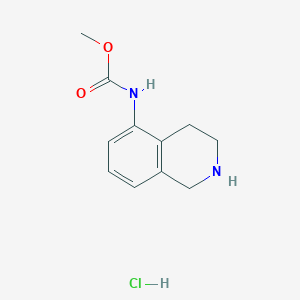
![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)

![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
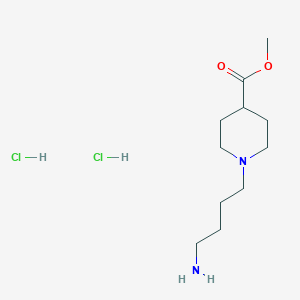
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
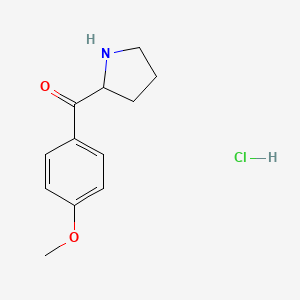
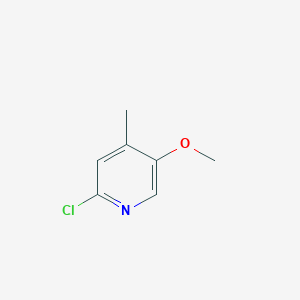
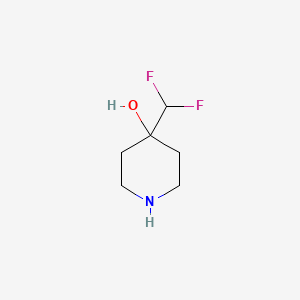
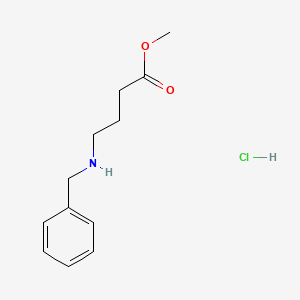
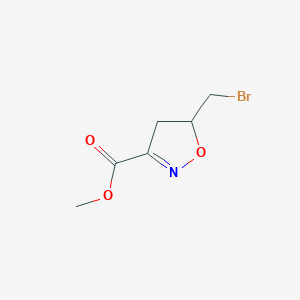
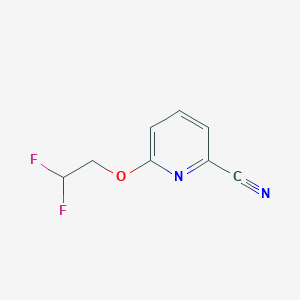
![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)